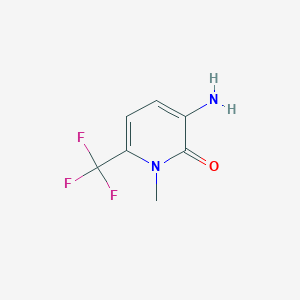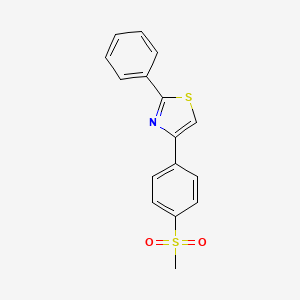
3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones, has been achieved through hydrogenation processes. These processes lead to piperidinones, which serve as precursors for creating novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics (Tolmachova et al., 2011). Additionally, electrophilic fluorination using Selectfluor® has been employed to obtain new fluorinated 3,6-dihydropyridines, showcasing an effective approach to introducing fluorine atoms into the molecule (Pikun et al., 2020).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been elucidated through single-crystal growth studies and DFT calculations, providing insights into the complex formation energies of these compounds with solvents like dioxane and pyridine (Rybalova et al., 2008). This analysis is crucial for understanding the molecular interactions and stability of 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one derivatives.
Chemical Reactions and Properties
The chemical reactivity of the compound and its derivatives has been studied in various contexts. For instance, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has shown how the trifluoromethyl group affects the electrophilicity and basicity, leading to regioisomeric pyridines (De Rosa et al., 2015). These reactions highlight the influence of substituents on the chemical behavior of the core structure.
Physical Properties Analysis
The study of physical properties focuses on solubility, crystal structure, and interaction with solvents, which are crucial for practical applications. For instance, fluorinated polyimides derived from similar structures have shown remarkable solubility and film-forming properties, indicating the potential of 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one derivatives in material science (Madhra et al., 2002).
Chemical Properties Analysis
Chemical properties such as reactivity with various reagents, stability under different conditions, and potential for further functionalization are essential aspects of this compound. For example, the reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole demonstrate the versatility of fluorinated compounds in synthesizing triazolo pyrimidine and triazine derivatives, offering insights into the chemical properties of similar fluorinated dihydropyridines (Zohdi, 1997).
科学的研究の応用
Synthesis of Trifluoromethyl-Containing Mimetics
One key application involves the catalytic hydrogenation of related compounds to produce novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics. This process underscores the compound's role in developing new therapeutic agents with potential bioactivity, illustrating its significance in drug design and synthesis (Tolmachova et al., 2011).
Development of Antibacterial and Antifungal Agents
Another significant application is in the synthesis of 2-pyridone quinoline hybrids, which have demonstrated potent antibacterial and antifungal properties. The structure-activity relationship studies of these hybrids reveal the importance of specific substituents for enhancing microbial inhibition, suggesting the compound's utility in addressing antibiotic resistance challenges (Desai et al., 2021).
Electrophilic Fluorination in Synthesis
Furthermore, the electrophilic fluorination of 1,2-dihydropyridines, including structures related to 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one, to obtain new fluorinated derivatives highlights its application in enhancing molecular diversity. This strategy is critical for developing compounds with varied biological activities and for material science applications (Pikun et al., 2020).
Azirine-Based Synthetic Strategies
Additionally, an azirine strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates from related dihydropyridines underscores innovative approaches to accessing fluorinated aminopyrroles. These methodologies are essential for constructing complex molecules with potential pharmaceutical relevance (Khlebnikov et al., 2018).
Trifluoromethylated Analogues Synthesis
The synthesis of trifluoromethylated analogues of dihydropyridines through reactions with phosphorus oxychloride/pyridine adsorbed on silica gel showcases the compound's role in creating novel molecules with unique properties. This method provides a pathway to diversify the chemical space of fluorinated compounds for further exploration in various scientific fields (Katsuyama et al., 1996).
特性
IUPAC Name |
3-amino-1-methyl-6-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-12-5(7(8,9)10)3-2-4(11)6(12)13/h2-3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYLMXXFEQJOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
CAS RN |
1087789-03-4 |
Source


|
| Record name | 3-amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2488857.png)
![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2488860.png)
![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)
![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)
![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)
![4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2488867.png)
![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)
![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)